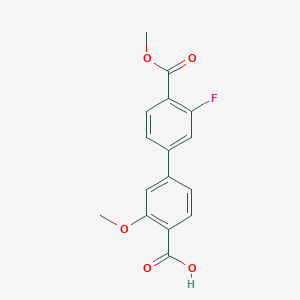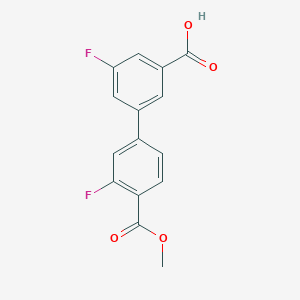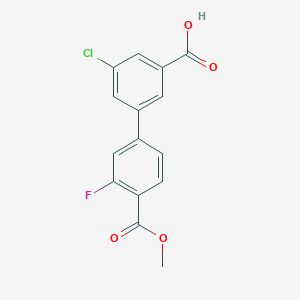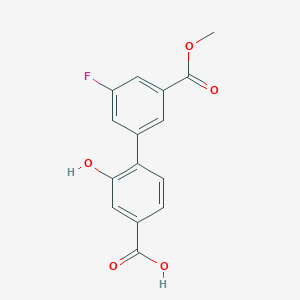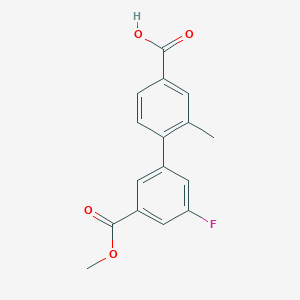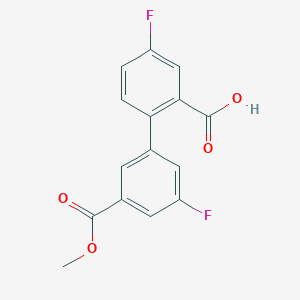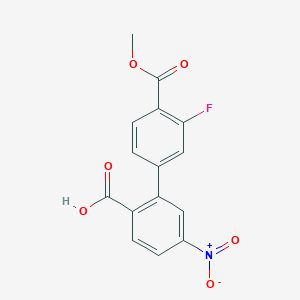
2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, or FMPA, is an organic compound used in a variety of scientific research applications. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. FMPA has been extensively studied for its potential applications in laboratory experiments and clinical research. The aim of
科学研究应用
FMPA is widely used in scientific research due to its ability to inhibit the enzyme 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%. It has been used to study the effects of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors on inflammation, pain, and other physiological processes. It has also been used to study the role of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% in cancer, cardiovascular diseases, and other diseases. In addition, FMPA has been used to study the pharmacokinetics and pharmacodynamics of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors, as well as their interactions with other drugs.
作用机制
The mechanism of action of FMPA is related to its ability to inhibit the enzyme 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%. 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% is involved in the synthesis of prostaglandins and other inflammatory mediators, and inhibition of this enzyme results in decreased production of these molecules. FMPA binds to the active site of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% and reduces its activity, thereby inhibiting the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
The inhibition of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% by FMPA has a variety of biochemical and physiological effects. Inhibition of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% reduces the production of inflammatory mediators, which can lead to decreased inflammation and pain. In addition, FMPA has been shown to reduce the production of angiotensin II, which is involved in the regulation of blood pressure. Finally, FMPA has been shown to reduce the formation of platelet-activating factor, which is involved in the regulation of blood clotting.
实验室实验的优点和局限性
FMPA has several advantages for laboratory experiments. It is a potent inhibitor of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%, and it is highly soluble in organic solvents. In addition, it is stable and can be stored for long periods of time. The main limitation of FMPA is that it is not suitable for in vivo experiments due to its low bioavailability.
未来方向
The potential applications of FMPA are still being explored. One possible future direction is the development of new 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors that are more potent and have greater bioavailability than FMPA. In addition, FMPA could be used to study the effects of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors on other physiological processes, such as the regulation of blood pressure and blood clotting. Finally, FMPA could be used to study the interactions between 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors and other drugs.
合成方法
FMPA can be synthesized from 3-fluoro-5-methoxybenzoic acid by a two-step procedure. In the first step, the acid is treated with methyl iodide to form the methyl ester. The ester is then reacted with p-toluenesulfonyl chloride in the presence of a base to form the FMPA product. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide. The yield of the reaction is typically high, with a purity of 95%.
属性
IUPAC Name |
2-(3-fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-9-3-4-13(14(5-9)15(18)19)10-6-11(16(20)21-2)8-12(17)7-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOFTBSOWNAUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691518 |
Source


|
| Record name | 3'-Fluoro-5'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid | |
CAS RN |
1261911-51-6 |
Source


|
| Record name | 3'-Fluoro-5'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


